- Selective Electrocatalytic Oxidation of Sorbitol to Fructose and SorboseChemSusChem, 2015, 8(6), 970-973,
Cas no 95-43-2 (D-Threose (~0.4 M aqueous solution))

95-43-2 structure
상품 이름:D-Threose (~0.4 M aqueous solution)
D-Threose (~0.4 M aqueous solution) 화학적 및 물리적 성질
이름 및 식별자
-
- (2S,3R)-2,3,4-Trihydroxybutanal
- D-(-)-Threose
- D-Threose
- Butanal,2,3,4-trihydroxy-, (2S,3R)-
- D -(-)-THREOSE SYRUP
- D-(?)-Threose
- (2S,3R)-2,3,4-Trihydroxybutanal (ACI)
- Butanal, 2,3,4-trihydroxy-, [S-(R*,S*)]- (ZCI)
- Threose, D- (8CI)
- D
- (2S,3R)-2,3,4-Trihydroxy-butanal; [S-(R*,S*)]-2,3,4,-Trihydroxy-butanal; D-(-)-Threose;
- DTXSID101017421
- NS00078950
- T3649
- UNII-B74AT64234
- YTBSYETUWUMLBZ-QWWZWVQMSA-N
- 4EHO9A06LX
- D-THREOSE [MI]
- Q423233
- Butanal, 2,3,4-trihydroxy-, (2R,3S)-rel-
- Threose, DL-
- B74AT64234
- AKOS015905458
- Butanal, 2,3,4-trihydroxy-, (2S,3R)-
- 95-43-2
- D-Threo-tetrose
- DL-Threose
- J-200001
- 29884-64-8
- 9B9D25D1-BACD-403A-8BFD-5F1BEFD8B9B3
- BS-33313
- GEO-04658
- CHEBI:28587
- Threose, (+/-)-
- EINECS 202-418-0
- SCHEMBL23308
- D-Threose (~0.4 M aqueous solution)
- NS00078801
- (+/-)-Threose
- Threose, D-
- Threose
- UNII-4EHO9A06LX
-
- MDL: MFCD00043042
- 인치: 1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1
- InChIKey: YTBSYETUWUMLBZ-QWWZWVQMSA-N
- 미소: [C@@H](O)(CO)[C@H](O)C=O
계산된 속성
- 정밀분자량: 120.042
- 동위원소 질량: 120.042
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 4
- 중원자 수량: 8
- 회전 가능한 화학 키 수량: 3
- 복잡도: 84.1
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -1.9
- 토폴로지 분자 극성 표면적: 69.9
- 표면전하: 0
실험적 성질
- 색과 성상: 맑고 투명하며, 맛이 달콤하다.
- 밀도: 1.0500 (rough estimate)
- 융해점: 130 ºC
- 비등점: 144.07°C (rough estimate)
- 플래시 포인트: 156.2°C
- 굴절률: 1.4502 (estimate)
- PSA: 69.92000
- LogP: -1.94320
- 용해성: 물에 녹을 수 있고, 알코올에 약간 녹을 수 있으며, 에테르와 석유 에테르에 녹지 않는다
- 비선광도: D20 -12.3° (20 min, c = 4)
- 머크: 9381
D-Threose (~0.4 M aqueous solution) 보안 정보
- WGK 독일:3
- 포카표 F사이즈:3-10
- 규제 조건 코드:Q 클래스 (설탕, 알칼리, 항생제, 호르몬)
- 저장 조건:0-10°C
D-Threose (~0.4 M aqueous solution) 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.25g |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 97% | 0.25g |
¥2126 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.1g |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 97% | 0.1g |
¥1275 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.1g |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 97% | 0.1g |
1275.00 | 2021-07-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3649-1G |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 97.0%(LC) | 1G |
2990.0CNY | 2021-07-15 | |
TRC | T405510-100mg |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 100mg |
$ 207.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3649-200MG |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 97.0%(LC) | 200MG |
990CNY | 2021-05-07 | |
TRC | T405510-1000mg |
D-Threose (~0.4 M aqueous solution) |
95-43-2 | 1g |
$1573.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214795-50 mg |
D-(−)-Threose, |
95-43-2 | ≥60% | 50mg |
¥534.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285394-250mg |
D-Threose, |
95-43-2 | 250mg |
¥1504.00 | 2023-09-05 | ||
1PlusChem | 1P00IJ56-50mg |
Butanal, 2,3,4-trihydroxy-, (2S,3R)- |
95-43-2 | ≥90% | 50mg |
$166.00 | 2023-12-15 |
D-Threose (~0.4 M aqueous solution) 합성 방법
합성회로 1
합성회로 2
반응 조건
1.1 Reagents: Acetic acid , Oxalic acid , Lead tetraacetate
참조
- Applications of an asymmetric [2 + 2]-photocycloaddition. Total synthesis of (-)-echinosporin. Construction of an advanced 11-deoxyprostaglandin intermediateJournal of the American Chemical Society, 1992, 114(7), 2567-76,
합성회로 3
반응 조건
1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7.5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6, rt
참조
- Efficient biocatalytic processes for highly valuable terminally phosphorylated C5 to C9 D-ketosesGreen Chemistry, 2014, 16(3), 1109-1113,
합성회로 4
반응 조건
참조
- Use of a Grignard reagent to lengthen a triose carbon chainCanadian Journal of Chemistry, 1967, 45(23), 2921-5,
합성회로 5
반응 조건
1.1 Reagents: Perchloric acid Solvents: Tetrahydrofuran , Water
참조
- Reaction of 2,3-O-isopropylidene-D-glyceraldehyde with ethyl ethylthiomethyl sulfoxideAnales de Quimica, 1986, 82(2), 140-3,
합성회로 6
반응 조건
참조
- D-fructose-6-phosphate aldolase in organic synthesis: Cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compoundsChemistry - A European Journal, 2009, 15(15), 3808-3816,
합성회로 7
반응 조건
참조
- Oxidative decarboxylation of aldonolactones by cerium(IV) sulfate in aqueous sulfuric acid. Part II. Mechanism and kinetics; synthesis of D-lyxose, D-erythrose and D-threoseAnales de la Asociacion Quimica Argentina, 1978, 66(1), 57-63,
합성회로 8
합성회로 9
합성회로 10
반응 조건
참조
- Method for preparation of aldotetroses by photocatalytic reaction of aldonic acid salts or aldonic acid δ-lactones, Japan, , ,
합성회로 11
반응 조건
참조
- Process for the production of an aldose derivative, European Patent Organization, , ,
합성회로 12
합성회로 13
반응 조건
1.1 Catalysts: 2882064-88-0 (Zn-complexes) ; 2 h, rt
참조
- Mechano-catalysis boosts glycolaldehyde conversion to tetroses over a new Zn-COF catalystNew Journal of Chemistry, 2023, 47(2), 558-562,
합성회로 14
합성회로 15
합성회로 16
반응 조건
1.1 Reagents: Sodium bicarbonate , Hydrochloric acid Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7.7, rt
1.2 Reagents: Methanol
1.2 Reagents: Methanol
참조
- Asymmetric Self- and Cross-Aldol Reactions of Glycolaldehyde Catalyzed by D-Fructose-6-phosphate AldolaseAngewandte Chemie, 2009, 48(30), 5521-5525,
합성회로 17
반응 조건
참조
- Silver(I) carbonate on celitee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6,
합성회로 18
합성회로 19
반응 조건
1.1 Catalysts: D-threo-Hexos-5-ulose, 2,6-dideoxy-, 1-(dimethyl acetal) Solvents: Water ; overnight, rt
참조
- Efficient immobilization of fructose-6-phosphate aldolase in layered double hydroxide: improved stereoselective synthesis of sugar analoguesNew Journal of Chemistry, 2011, 35(4), 776-779,
합성회로 20
합성회로 21
반응 조건
1.1 Catalysts: Ammonium molybdenum oxide Solvents: Water
참조
- Reactions of saccharides catalyzed by molybdate ions. XLVII. Effect of molybdate ions on transformation of lower aldosesChemical Papers, 1992, 46(4), 257-60,
D-Threose (~0.4 M aqueous solution) Raw materials
- (2R,3R)-4-(Formyloxy)-2,3-dihydroxybutanal
- Dihydroxyacetone
- Glycoaldehyde Dimer
- alpha-D-Pyranose-form-Talose,
- Acetaldehyde, hydroxy-(9CI)
- α-[(Ethylsulfinyl)(ethylthio)methyl]-2,2-dimethyl-1,3-dioxolane-4-methanol
- D-Erythrulose (~0.3 M in Water, ~90%)
- D-Threitol
- D-Erythrose
D-Threose (~0.4 M aqueous solution) Preparation Products
D-Threose (~0.4 M aqueous solution) 관련 문헌
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
추천 공급업체
Amadis Chemical Company Limited
(CAS:95-43-2)D-Threose (~0.4 M aqueous solution)

순결:99%
재다:1g
가격 ($):336.0